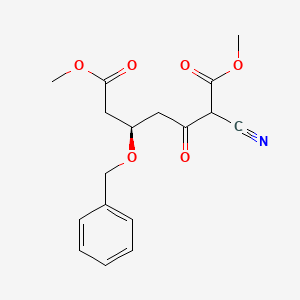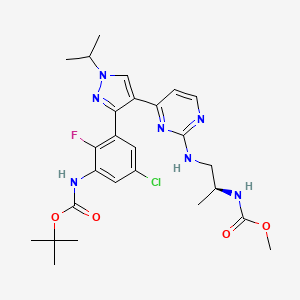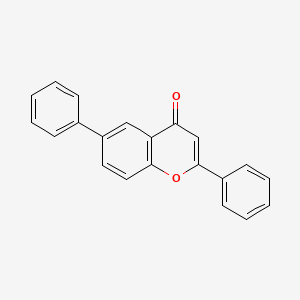
2,6-Diphenyl-4H-1-benzopyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Diphenyl-4H-chromen-4-one is a heterocyclic compound belonging to the chromenone family. It is characterized by a chromen-4-one core structure with phenyl groups attached at the 2nd and 6th positions. This compound is of significant interest due to its diverse biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diphenyl-4H-chromen-4-one typically involves the condensation of appropriate benzaldehyde derivatives with chromone precursors. One common method is the Perkin reaction, where benzaldehyde reacts with chromone in the presence of a base such as sodium acetate and an acid catalyst like acetic anhydride . The reaction is carried out under reflux conditions, leading to the formation of the desired chromenone derivative.
Industrial Production Methods: Industrial production of 2,6-Diphenyl-4H-chromen-4-one may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize costs.
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Diphenyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the chromenone to its dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydrochromenones.
Substitution: Halogenated derivatives of 2,6-Diphenyl-4H-chromen-4-one.
Aplicaciones Científicas De Investigación
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals due to its stable chromenone structure.
Mecanismo De Acción
The biological activity of 2,6-Diphenyl-4H-chromen-4-one is primarily attributed to its interaction with various molecular targets:
Acetylcholinesterase Inhibition: The compound binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and enhancing cholinergic neurotransmission.
Antioxidant Activity: It scavenges reactive oxygen species and inhibits oxidative stress pathways, protecting cells from damage.
Anti-inflammatory Effects: Modulates inflammatory signaling pathways, reducing the production of pro-inflammatory cytokines and mediators.
Comparación Con Compuestos Similares
2,6-Diphenyl-4H-chromen-4-one can be compared with other chromenone derivatives such as:
2-Phenyl-4H-chromen-4-one: Similar structure but with only one phenyl group, exhibiting different biological activities and reactivity.
6-Hydroxy-2-phenyl-4H-chromen-4-one: Contains a hydroxyl group, enhancing its antioxidant properties.
2-(2-Phenylethyl)-4H-chromen-4-one: Features an extended phenyl group, affecting its pharmacokinetic properties and biological activity.
The unique combination of two phenyl groups at the 2nd and 6th positions in 2,6-Diphenyl-4H-chromen-4-one contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
58554-76-0 |
|---|---|
Fórmula molecular |
C21H14O2 |
Peso molecular |
298.3 g/mol |
Nombre IUPAC |
2,6-diphenylchromen-4-one |
InChI |
InChI=1S/C21H14O2/c22-19-14-21(16-9-5-2-6-10-16)23-20-12-11-17(13-18(19)20)15-7-3-1-4-8-15/h1-14H |
Clave InChI |
YIJROAZGRCSOOZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


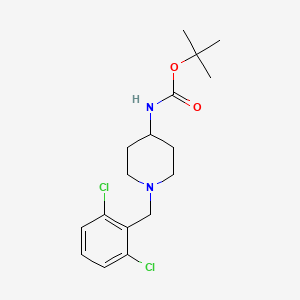
![ethyl (4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoate](/img/structure/B15062241.png)

![L-Valine, N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methylene]-(9CI)](/img/structure/B15062253.png)
![1-[4-[[Tris(1-methylethyl)silyl]oxy]phenyl]ethanone](/img/structure/B15062260.png)
![2-([1,1'-Biphenyl]-4-yl)-6-methylbenzo[b]thiophene](/img/structure/B15062268.png)

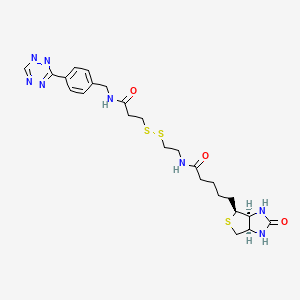
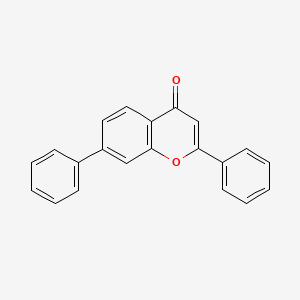
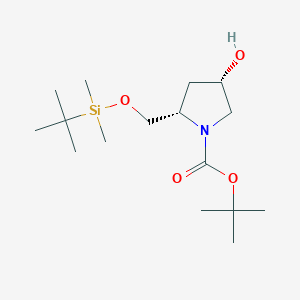
![2-((2S,3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaph osphol-2-yl)pyridine](/img/structure/B15062320.png)

